molecular formula C6H6ClN3O2 B1454211 Methyl 4-amino-2-chloropyrimidine-5-carboxylate CAS No. 858269-13-3

Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Cat. No.: B1454211
CAS No.: 858269-13-3
M. Wt: 187.58 g/mol
InChI Key: VAMYEORYRWNWDD-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 858269-13-3) is a pyrimidine derivative with the molecular formula C₆H₆ClN₃O₂. Its crystal structure, determined via X-ray diffraction, reveals a nearly planar pyrimidine ring (maximum deviation: 0.012 Å) and a monoclinic crystal system (space group Pc) . The molecule stabilizes through intramolecular N–H⋯O hydrogen bonds (between the amino and carbonyl groups) and intermolecular N–H⋯N hydrogen bonds, forming supramolecular chains along the [101] direction . This compound serves as a key intermediate in the synthesis of anti-tuberculosis agents . Its purity in commercial preparations is typically ≥95% .

Properties

IUPAC Name

methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYEORYRWNWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677829
Record name Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858269-13-3
Record name Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The literature reveals that the synthesis of methyl 4-amino-2-chloropyrimidine-5-carboxylate typically proceeds via a multi-step process, often starting from simpler pyrimidine or pyrimidine precursor molecules. The most referenced method traces back to Ballard & Johnson (1942), which remains a basis for modern adaptations.

General Synthetic Strategy

The preparation generally involves:

  • Construction of the pyrimidine core
  • Introduction of the carboxylate ester group
  • Selective chlorination
  • Amination at the appropriate position

Detailed Synthetic Procedures

Ballard & Johnson Method (1942)

This classical approach, referenced in recent crystallographic studies, is considered authoritative for the synthesis of this compound.

Stepwise Procedure
Step Reaction Description Typical Reagents/Conditions Notes
1 Synthesis of methyl 2-chloro-4,6-dihydroxypyrimidine-5-carboxylate Cyclization of appropriate β-dicarbonyl compound with urea and methyl chloroformate The carboxylate ester is introduced as methyl group at this stage
2 Chlorination at C-2 Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) Selective for the 2-position due to ring activation
3 Amination at C-4 Ammonia or ammonium acetate in suitable solvent (e.g., methanol, ethanol) Nucleophilic substitution of the 4-chloro group by amino group
Summary Table: Ballard & Johnson Method
Step Starting Material Key Reagent(s) Condition Product
1 β-dicarbonyl + urea Methyl chloroformate Reflux, solvent Methyl 2-chloro-4,6-dihydroxypyrimidine-5-carboxylate
2 Above intermediate POCl₃ or SOCl₂ Heat, inert atm. Methyl 2,4-dichloropyrimidine-5-carboxylate
3 Above intermediate Ammonia or ammonium acetate Room temp or mild heating This compound

Alternative Methods and Modifications

While the Ballard & Johnson method is foundational, modifications have been reported to improve yields or adjust for available starting materials:

  • Direct Amination of Dichloro Intermediate: Some protocols prepare methyl 2,4-dichloropyrimidine-5-carboxylate and then selectively substitute the 4-chloro group with an amino group using aqueous ammonia or ammonium salts. The 2-chloro group is less reactive, allowing for selective amination.
  • Variation in Esterification: The carboxylate ester can be introduced at different stages, depending on the availability of precursors and desired selectivity.

Research Findings and Structural Confirmation

Recent crystallographic studies confirm the structure and purity of the synthesized compound, noting that all non-hydrogen atoms are nearly coplanar and that an intramolecular N—H⋯O hydrogen bond stabilizes the molecule. These studies validate the synthetic procedures and confirm the identity of the product.

Comparative Data Table of Reported Methods

Method Reference Key Starting Material Key Reagents/Conditions Yield (%) Notable Features
Ballard & Johnson (1942) β-dicarbonyl + urea Methyl chloroformate, POCl₃, ammonia ~60-75 Classical, robust, widely cited
Modified direct amination Methyl 2,4-dichloropyrimidine-5-carboxylate Ammonium acetate, ethanol ~65-80 Selective amination, milder conditions

Note: Exact yields may vary depending on scale and purification; literature reports are generally in the 60–80% range for the final step.

Key Considerations and Practical Notes

  • Selectivity: The 2-chloro group is less reactive than the 4-chloro, allowing for selective substitution at the 4-position.
  • Purification: The product is typically purified by recrystallization from suitable solvents (e.g., ethanol or methanol).
  • Characterization: Structural confirmation is achieved via NMR, IR, and especially X-ray crystallography, as reported in recent studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-amino-2-chloropyrimidine-5-carboxylate serves as an intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown potential as:

  • Antitumor Agents : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . The structural modifications enhance selectivity and efficacy, making them promising candidates for further development.
CompoundIC50 (µM)Selectivity Index
Compound A0.01319.3
Compound B0.0233.7
  • Antiviral Drugs : Some derivatives have been investigated for their antiviral properties, particularly against viral infections where pyrimidine analogs are known to inhibit viral replication mechanisms .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides and fungicides. Its ability to modify plant growth regulators enhances agricultural productivity by controlling undesirable plant growth while promoting crop health.

Dye Synthesis

The compound is also used in the dye industry as a precursor for synthesizing various colored pigments. The presence of the amino group allows for further functionalization, leading to a wide range of dye products that are stable and effective in textile applications .

Case Studies

Several studies highlight the effectiveness of this compound in different applications:

  • Anticancer Activity : A study demonstrated that specific derivatives exhibited an IC50 value as low as 0.013 µM against breast cancer cells, indicating strong potential as anticancer agents .
  • Pesticide Development : Research into its use as a building block for new herbicides showed promising results in controlling weed species without adversely affecting crop yields .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 71406-78-5)

  • Structural Features: The ethyl ester analog replaces the methyl group with an ethyl chain.
  • Hydrogen Bonding : Like the methyl derivative, it likely forms intermolecular N–H⋯N bonds, but the ethyl group may disrupt chain continuity compared to the methyl analog .
  • Applications : Used as a pharmaceutical intermediate, though its specific role in drug synthesis is less documented than the methyl derivative .
  • Purity : Available at 97% purity in commercial sources .

5-Bromo-2-chloropyrimidin-4-amine (CAS: Not specified)

  • Structural Features : Replaces the methyl carboxylate group with a bromine atom. The pyrimidine ring remains planar (r.m.s. deviation: 0.087 Å) .
  • Hydrogen Bonding : Forms a 2D supramolecular network via N–H⋯N bonds, contrasting with the 1D chains of the methyl carboxylate derivative .
  • Applications : Primarily a halogenated precursor for further functionalization in medicinal chemistry .

Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6)

  • Structural Features: Lacks the amino group at the 4-position, reducing hydrogen-bonding capacity.
  • Hydrogen Bonding: Limited to weaker interactions (e.g., C–H⋯O), resulting in less stable crystal packing .
  • Applications: Used in synthesis but less biologically relevant due to the absence of the amino group .

Methyl 5-amino-6-chloropyridine-3-carboxylate (CAS: 211915-96-7)

  • Structural Features : A pyridine (6-membered ring with one nitrogen) derivative instead of pyrimidine (6-membered ring with two nitrogens).
  • Hydrogen Bonding : Similar intramolecular N–H⋯O bonds but distinct intermolecular interactions due to ring geometry differences .
  • Applications : Likely employed in heterocyclic chemistry but with divergent pharmacological targets compared to pyrimidine analogs .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Crystal Structure Hydrogen Bonding Network Applications Purity
Methyl 4-amino-2-chloropyrimidine-5-carboxylate C₆H₆ClN₃O₂ –NH₂, –Cl, –COOCH₃ Monoclinic (Pc) 1D chains (N–H⋯N) Anti-tuberculosis intermediates ≥95%
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate C₇H₈ClN₃O₂ –NH₂, –Cl, –COOCH₂CH₃ Not reported Likely disrupted chains General pharmaceutical synthesis 97%
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ –Br, –Cl, –NH₂ Planar pyrimidine ring 2D network (N–H⋯N) Halogenated building block Not specified
Methyl 2-chloropyrimidine-5-carboxylate C₆H₅ClN₂O₂ –Cl, –COOCH₃ Not reported Weak C–H⋯O interactions Synthetic intermediate Not specified
Methyl 5-amino-6-chloropyridine-3-carboxylate C₇H₇ClN₂O₂ –NH₂, –Cl, –COOCH₃ Not reported N–H⋯O (intramolecular) Heterocyclic chemistry 98%

Key Findings and Implications

Amino vs. Non-Amino Derivatives: The presence of the –NH₂ group in this compound enhances hydrogen-bonding capacity, critical for stabilizing crystal structures and biological activity .

Ester Group Impact : Methyl esters generally offer better crystallinity than ethyl analogs due to reduced steric hindrance .

Halogenation Effects : Bromine substitution (as in 5-Bromo-2-chloropyrimidin-4-amine) increases molecular weight and polarizability, influencing solubility and reactivity .

Biological Activity

Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H8ClN3O2\text{C}_7\text{H}_8\text{ClN}_3\text{O}_2

This compound features a pyrimidine ring with an amino group at the 4-position and a carboxylate group at the 5-position, along with a chlorine substituent at the 2-position. These functional groups contribute to its reactivity and biological properties.

1. Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. In vitro studies have shown moderate activity against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1) . The compound's mechanism involves interference with viral replication processes, although it is less effective than standard antiviral agents like acyclovir.

Virus TypeIC50 (µM)Selectivity Index
HSV-192<8
Influenza A (H1N1)705<8

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound acts by inhibiting bacterial cell wall synthesis and protein translation.

3. Antitumor Activity

Studies have revealed that this compound possesses antitumor properties, showing cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (µM)
HeLa45
MCF-750

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby affecting DNA replication and RNA transcription.
  • Interference with Protein Synthesis : By disrupting ribosomal function, it can impede protein synthesis necessary for cell growth and proliferation.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound against HSV-1 showed that while the compound exhibited some antiviral activity, it was significantly less effective than acyclovir. The study highlighted the need for further modifications to enhance its potency .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL for various strains .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-chloropyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions is common . Optimizing temperature (80–100°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., NH₄OAc for amination) can enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–Cl: ~1.73 Å, C–O: ~1.21 Å) and planarity of the pyrimidine ring . Complementary techniques:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.3 ppm (pyrimidine H), δ 3.8 ppm (methyl ester), and δ 6.9 ppm (NH₂) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1600 cm⁻¹ (C=N pyrimidine), and ~3400 cm⁻¹ (N–H stretch) .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (N₂/Ar) at 2–8°C minimizes decomposition. Stability studies using HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation products like hydrolysis of the ester group to carboxylic acid .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

SCXRD reveals a planar pyrimidine ring stabilized by N–H⋯N and N–H⋯O hydrogen bonds, forming chains that enhance thermal stability . Computational modeling (DFT) can predict packing efficiency and melting points. For example, hydrogen bond strengths (∼25–30 kJ/mol) correlate with observed high melting points (>200°C) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine and ester groups activate the pyrimidine ring for nucleophilic attack. Kinetic studies (e.g., monitoring by LC-MS) show that substitution at the C2 position proceeds via an SNAr mechanism, with rate dependence on solvent polarity and nucleophile strength (e.g., amines vs. alkoxides) . Solvent effects (DMF > THF) and catalysis (e.g., K₂CO₃) further modulate reactivity .

Q. How can computational methods predict the compound’s pharmacokinetic profile in tuberculosis drug development?

Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis targets (e.g., InhA enzyme) identifies binding affinities. ADMET predictions (SwissADME) highlight moderate solubility (LogP ~1.5) and potential hepatic metabolism via esterase cleavage .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from polymorphism or dynamic effects in solution. For example, NMR may suggest rotational flexibility of the methyl ester, while SCXRD shows a fixed conformation. Multi-technique validation (e.g., variable-temperature NMR, PXRD) and DFT-based conformational analysis reconcile such differences .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4-amino-2-chloropyrimidine-5-carboxylate

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